![molecular formula C7H6N4O2 B13024950 3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione](/img/structure/B13024950.png)
3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione is a heterocyclic compound that belongs to the pyridazine family
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione can be achieved through a regiospecific one-pot reaction. One common method involves the reaction of N-methylbarbituric acid with arylglyoxal monohydrates in the presence of hydrazine dihydrochloride in ethanol at 50°C . This reaction yields the target compound in high purity and yield after recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of regiospecific one-pot synthesis can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione has several scientific research applications:
Medicinal Chemistry: The compound has potential as a monoamine oxidase inhibitor, which could be useful in the treatment of neurological disorders.
Materials Science: Its unique chemical structure makes it a candidate for the development of novel materials with specific properties.
Biological Research: The compound can be used as a probe to study various biological processes and interactions.
Wirkmechanismus
The mechanism of action of 3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione involves its interaction with specific molecular targets. For instance, as a potential monoamine oxidase inhibitor, it may bind to the active site of the enzyme, inhibiting its activity and thereby affecting neurotransmitter levels in the brain . The exact pathways and molecular targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Aryl-6-methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-diones: These compounds have similar structures but with different aryl groups attached.
3-Aryl-6-ethyl-7-thioxo-7,8-dihydropyrimido[4,5-c]pyridazin-5(6H)-ones: These compounds have a thioxo group and different aryl groups.
Uniqueness
3-Methylpyrimido[4,5-c]pyridazine-5,7(6H,8H)-dione is unique due to its specific methyl group and the fused pyrimidine-pyridazine ring system
Eigenschaften
Molekularformel |
C7H6N4O2 |
|---|---|
Molekulargewicht |
178.15 g/mol |
IUPAC-Name |
3-methyl-8H-pyrimido[4,5-c]pyridazine-5,7-dione |
InChI |
InChI=1S/C7H6N4O2/c1-3-2-4-5(11-10-3)8-7(13)9-6(4)12/h2H,1H3,(H2,8,9,11,12,13) |
InChI-Schlüssel |
UXFAPMPYZPGRCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(NC(=O)NC2=O)N=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


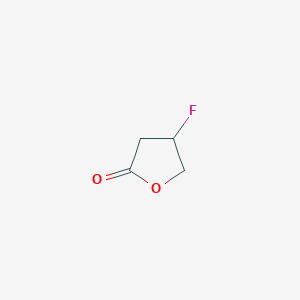
![4-(4-Ethyl-4,7-diazaspiro[2.5]octan-7-yl)-2-nitroaniline](/img/structure/B13024876.png)

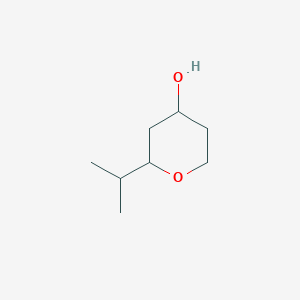
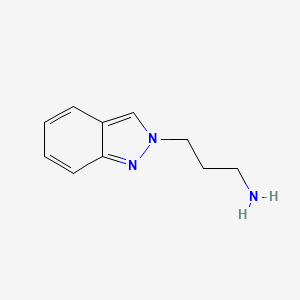
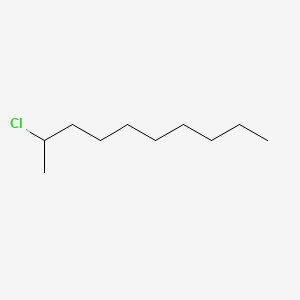
![(6S,9aS)-8-(3,5-Dichloro-2-(dimethylamino)benzyl)-N-(2,3-dimethoxybenzyl)-6-(4-hydroxybenzyl)-2-methyl-4,7-dioxooctahydro-1H-pyrazino[2,1-c][1,2,4]triazine-1-carboxamide](/img/structure/B13024904.png)
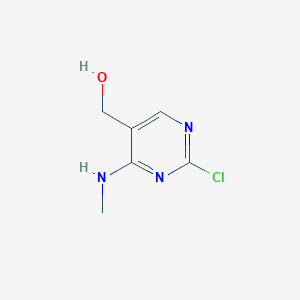
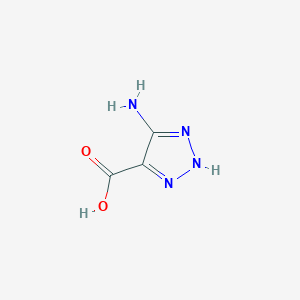
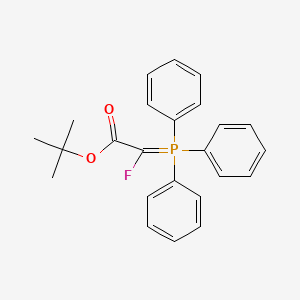
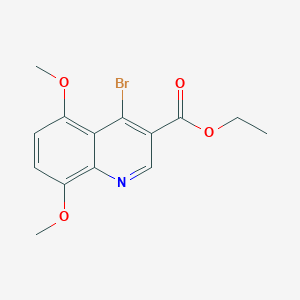
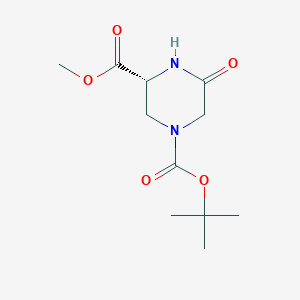
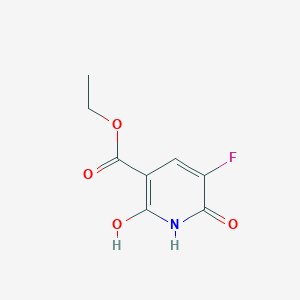
![7-(Dimethylamino)-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylicacid](/img/structure/B13024964.png)
